molecular formula C12H15NO3 B14470316 2-Methylpropyl (4-formylphenyl)carbamate CAS No. 72531-05-6

2-Methylpropyl (4-formylphenyl)carbamate

Cat. No.: B14470316
CAS No.: 72531-05-6
M. Wt: 221.25 g/mol
InChI Key: NMJMUOFJSKHQQW-UHFFFAOYSA-N
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Description

2-Methylpropyl (4-formylphenyl)carbamate is a chemical compound that belongs to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry . This compound, specifically, features a 2-methylpropyl group attached to a 4-formylphenyl moiety through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl (4-formylphenyl)carbamate typically involves the reaction of 4-formylphenyl isocyanate with 2-methylpropanol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be catalyzed by various agents, including tin or indium triflate, to enhance the yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis where the reactants are combined in a single reaction vessel. This method is efficient and cost-effective, allowing for large-scale production. The use of nonmetallic regenerable reagents and CO2 capture agents can further streamline the process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylpropyl (4-formylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl (4-formylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can act as a reversible inhibitor of cholinesterase enzymes . The formyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target enzyme .

Comparison with Similar Compounds

Uniqueness: 2-Methylpropyl (4-formylphenyl)carbamate is unique due to the presence of both the 2-methylpropyl and 4-formylphenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in specialized applications .

Properties

CAS No.

72531-05-6

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-methylpropyl N-(4-formylphenyl)carbamate

InChI

InChI=1S/C12H15NO3/c1-9(2)8-16-12(15)13-11-5-3-10(7-14)4-6-11/h3-7,9H,8H2,1-2H3,(H,13,15)

InChI Key

NMJMUOFJSKHQQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC=C(C=C1)C=O

Origin of Product

United States

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